2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide
Overview
Description
2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide is an organic compound with the chemical formula C10H14BrNO3. It is a white crystalline solid that is soluble in water and organic solvents. This compound is often used as a starting material in organic synthesis and has applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The preparation of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide involves several steps:
Synthesis of 2-Amino-3’,4’-dimethoxyacetophenone: This intermediate is synthesized by reacting 3,4-dimethoxybenzaldehyde with nitromethane in the presence of a base, followed by reduction of the nitro group to an amino group.
Reaction with Hydrobromic Acid: The 2-Amino-3’,4’-dimethoxyacetophenone is then reacted with hydrobromic acid in an appropriate solvent under controlled temperature conditions to form this compound.
Purification: The product is purified through crystallization to obtain pure this compound.
Chemical Reactions Analysis
2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can undergo substitution reactions with electrophiles to form substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Condensation: It can participate in condensation reactions to form imines or enamines when reacted with aldehydes or ketones.
Scientific Research Applications
2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide has several scientific research applications:
Chemistry: It is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and cardiovascular systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an acid catalyst and an aminating agent, facilitating various chemical transformations. It may also interact with enzymes and receptors in biological systems, influencing biochemical pathways and physiological processes .
Comparison with Similar Compounds
2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide can be compared with similar compounds such as:
2-Amino-1-(3,4-dimethoxyphenyl)ethanol: This compound has a similar structure but contains an alcohol group instead of a ketone group.
2-(3,4-Dimethoxyphenyl)ethan-1-amine: This compound has an amine group instead of a ketone group.
3,4-Dimethoxyphenacylamine hydrochloride: This compound is a hydrochloride salt with similar applications in organic synthesis .
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
2-amino-1-(3,4-dimethoxyphenyl)ethanone;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.BrH/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-5H,6,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLGBCRSSGXFMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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